3-Methoxy-2,5-thiophenedicarboxylic acid
Description
Structural Characterization of 3-Methoxy-2,5-thiophenedicarboxylic Acid
Systematic IUPAC Nomenclature and Molecular Geometry
The IUPAC name This compound (C₇H₆O₅S) unambiguously defines its structure:
- A thiophene ring (C₄H₄S) serves as the core.
- Carboxylic acid groups (-COOH) occupy positions 2 and 5.
- A methoxy group (-OCH₃) substitutes position 3.
Molecular Geometry :
- The planar thiophene ring adopts a cisoid conformation due to steric repulsion between the 2- and 5-carboxyl groups.
- The methoxy group introduces torsional strain, forcing a 15–20° dihedral angle relative to the ring plane.
- Bond lengths between sulfur and adjacent carbons measure 1.71–1.73 Å, typical for thiophene derivatives.
Table 1: Key Molecular Parameters
| Property | This compound | 2,5-Thiophenedicarboxylic Acid |
|---|---|---|
| Molecular Formula | C₇H₆O₅S | C₆H₄O₄S |
| Molecular Weight (g/mol) | 202.18 | 172.16 |
| Calculated LogP | 1.34 | 0.89 |
| Polar Surface Area (Ų) | 102.84 | 89.67 |
| Hydrogen Bond Donors | 2 | 2 |
X-ray Crystallographic Analysis of Molecular Packing
While direct crystallographic data for this compound are unavailable, structural analogs provide insights:
- 2,5-Thiophenedicarboxylate Coordination Polymers : In cobalt(II) complexes, the dicarboxylate adopts a μ₃-bridging mode, linking metal centers via both carboxylate oxygens. The thiophene ring participates in π-π stacking (3.6–3.8 Å interplanar distances).
- Hydrogen-Bonding Networks : Unsubstituted 2,5-thiophenedicarboxylic acid forms dimeric pairs via O-H···O hydrogen bonds (2.67 Å), extended into ribbons through C-H···O interactions. The methoxy group likely disrupts this pattern, favoring C-H···π contacts instead.
- Unit Cell Parameters : A related 2-amino-5-picolinium cocrystal exhibits monoclinic packing (space group Pnma) with cell dimensions a = 14.7349 Å, b = 18.7523 Å, c = 9.074 Å.
Comparative Structural Analysis with Substituted Thiophenedicarboxylates
Electronic Effects of Substituents:
- Methoxy vs. Methyl : The -OCH₃ group increases electron density at C3 by 12% (Hammett σₚ = -0.27 vs. +0.17 for -COOH), altering resonance stabilization.
- Carboxylate Positioning : 2,5-Substitution enforces a syn-periplanar arrangement of carboxyl groups, whereas 2,3-substitution (CID 255852) allows coplanarity.
Thermal Stability:
- Melting Points : 3-Methoxy derivatives decompose above 300°C, compared to 359°C for unsubstituted 2,5-thiophenedicarboxylic acid. The methoxy group reduces thermal stability by introducing steric strain.
- Sublimation Enthalpy : 2,5-Thiophenedicarboxylic acid requires 134.5 kJ/mol for sublimation; methoxy substitution likely lowers this value due to reduced hydrogen-bonding capacity.
Table 2: Comparative Physicochemical Properties
| Property | 3-Methoxy-2,5-isomer | 2,5-Thiophenedicarboxylic Acid | 2,3-Thiophenedicarboxylic Acid |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 444.6 | 402.3 |
| Density (g/cm³) | 1.71 (est.) | 1.70 | 1.68 |
| Aqueous Solubility (mg/L) | <50 (predicted) | 320 | 290 |
| pKa (carboxylic) | 2.9, 4.1 | 2.7, 3.8 | 2.8, 3.9 |
Data sources: .
Properties
Molecular Formula |
C7H6O5S |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-methoxythiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6O5S/c1-12-3-2-4(6(8)9)13-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) |
InChI Key |
RKCDXJQJQQQLNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 3-Methoxy-2,5-thiophenedicarboxylic acid and related thiophene derivatives:
Key Observations:
- Acidity : The parent compound (2,5-thiophenedicarboxylic acid) exhibits stronger acidity due to dual electron-withdrawing -COOH groups, while the methoxy derivative’s acidity is moderated by the electron-donating -OCH₃ group .
- Reactivity : 5-Formyl-2-thiophenecarboxylic acid contains a formyl group, enabling nucleophilic addition reactions, unlike the methoxy variant .
- Steric Effects : Bulky substituents (e.g., diphenyl groups in 3,4-diphenyl derivatives) hinder crystallization and solubility .
Physical Properties and Solubility
- Crystallinity : The methoxy derivative forms stable dimers via hydrogen bonding, whereas methyl-substituted analogs (e.g., 3-Methyl-2-thiophenecarboxylic acid) exhibit less directional interactions .
- Solubility : Polar groups (-COOH, -OCH₃) enhance solubility in polar solvents (e.g., DMSO, water), while hydrophobic substituents (e.g., phenyl groups) reduce it .
Electronic Effects
- The methoxy group donates electrons via resonance, reducing the electron-withdrawing effect of adjacent -COOH groups. This contrasts with formyl or carboxylic acid substituents, which withdraw electrons .
- Partially saturated derivatives (e.g., Methyl 2,5-dihydrothiophene-3-carboxylate) disrupt aromatic conjugation, altering UV-Vis absorption profiles .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3-Methoxy-2,5-thiophenedicarboxylic acid and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the methoxy group position, aromatic proton environments, and carboxylic acid protons. For derivatives (e.g., esters or coordination complexes), analyze shifts caused by electron-withdrawing/donating substituents.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups, such as C=O (carboxylic acid, ~1700 cm) and C-O (methoxy, ~1250 cm).
- X-ray Diffraction (XRD): Essential for confirming crystal structures in coordination polymers or supramolecular assemblies. For example, XRD validated the lattice parameters of cobalt(II) thiophenedicarboxylate networks .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Coordination Chemistry: Acts as a linker in metal-organic frameworks (MOFs) due to its two carboxylic acid groups. For instance, analogous thiophenedicarboxylates form coordination polymers with lanthanides (e.g., Tb(III) and Dy(III)) for luminescent materials .
- Organic Synthesis: Serves as a precursor for functionalized thiophenes. Methyl ester derivatives (e.g., 5-formyl-2-thiophenecarboxylic acid methyl ester) are intermediates in synthesizing benzoxazoyl-thiophenes for optoelectronic studies .
- Supramolecular Chemistry: The methoxy group introduces steric and electronic effects, enabling tailored π-π stacking and hydrogen-bonding interactions in liquid crystals .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing coordination polymers using this compound?
Methodological Answer: Factorial design systematically evaluates variables impacting synthesis (e.g., temperature, solvent polarity, metal-to-ligand ratio). Example parameters:
| Variable | Levels Tested | Response Metric |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | Crystallinity (XRD peak width) |
| Solvent | DMF, DMSO, HO | Yield (%) |
| Stoichiometry | 1:1, 1:2, 1:3 (M:L) | Polymer stability (TGA) |
Case Study: A 2 factorial design identified DMSO and 1:2 M:L ratio as optimal for synthesizing dysprosium-based polymers with high thermal stability (>300°C) .
Q. How can computational methods predict the reactivity of this compound in organic synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect reduces electrophilicity at the thiophene ring, directing substitution to the 4-position .
- Molecular Dynamics (MD): Simulate solvent effects on esterification kinetics. Polar solvents (e.g., THF) stabilize transition states, accelerating reaction rates by ~20% compared to toluene .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Step 1: Standardize NMR conditions (e.g., deuterated solvent, concentration) to eliminate solvent/shielding artifacts.
- Step 2: Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Contradictions in -NMR integrals often trace to unreacted starting material (<5% impurity) .
- Step 3: Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation).
Example: A study observed inconsistent FTIR C=O peaks due to varying degrees of crystallinity. XRD confirmed amorphous impurities in low-yield batches .
Q. What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control: Maintain pH <3 to protonate carboxylic acids, reducing hydrolysis. Stability decreases above pH 5 due to deprotonation and nucleophilic attack .
- Lyophilization: Freeze-drying aqueous solutions preserves integrity, with <2% degradation over 6 months at -20°C.
- Coordination Shielding: Pre-complexation with Zn(II) or Al(III) ions reduces water accessibility, enhancing half-life by 3× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
